N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine
CAS No.:
Cat. No.: VC8681329
Molecular Formula: C20H23N5O2
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N5O2 |
|---|---|
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-piperazin-1-ylquinazolin-4-amine |
| Standard InChI | InChI=1S/C20H23N5O2/c1-26-14-7-8-17(18(13-14)27-2)22-19-15-5-3-4-6-16(15)23-20(24-19)25-11-9-21-10-12-25/h3-8,13,21H,9-12H2,1-2H3,(H,22,23,24) |
| Standard InChI Key | RUEPBSBZSRTGFK-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCNCC4)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular framework of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine consists of a quinazoline ring substituted at position 2 with a piperazine group and at position 4 with an N-(2,4-dimethoxyphenyl)amine. This arrangement confers unique electronic and steric properties, influencing its solubility and bioavailability. The dimethoxyphenyl group enhances lipophilicity, while the piperazine moiety introduces basicity, facilitating protonation under physiological conditions .
Molecular Formula: While the exact formula is unspecified in available literature, analogous compounds such as 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride dihydrate (C₁₄H₁₉N₅O₂ · 2ClH · 2H₂O) suggest a base formula of C₁₉H₂₂N₅O₂ for the parent compound . The molecular weight is estimated at approximately 342.4 g/mol, consistent with quinazoline derivatives of similar complexity .
| Property | Value/Description | Source |
|---|---|---|
| Core Structure | Quinazoline with piperazine and aryl | |
| Molecular Weight | ~342.4 g/mol | |
| Solubility | Moderate in polar solvents | |
| Ionization Potential | Basic (piperazine pKa ~9.5) |
Synthesis and Structural Modification
The synthesis of N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine typically involves multi-step protocols common to quinazoline chemistry. A representative route includes:
-
Quinazoline Core Formation: Condensation of 2,4-dimethoxyaniline with carbonyl precursors to generate the quinazoline ring .
-
Piperazine Introduction: Nucleophilic substitution at position 2 using piperazine under basic conditions .
-
Functionalization: Subsequent reactions to introduce the 4-amine group, often via reductive amination or Ullmann coupling .
Recent advancements leverage fragment-based combinatorial screening to optimize bioactivity. For instance, derivatives with modified aryl groups exhibit enhanced binding to targets such as PARP1 and BRD4, critical in cancer therapy .
Pharmacological Activities and Mechanisms
Neuropharmacological Effects
The piperazine moiety enables interactions with neurotransmitter receptors. Preclinical studies suggest affinity for serotonin (5-HT₁₀) and dopamine (D₂) receptors, positioning this compound as a candidate for treating neurological disorders .
Antimicrobial and Anti-Inflammatory Activity
Structural analogs exhibit broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, via disruption of cell wall synthesis . Additionally, methoxy groups contribute to anti-inflammatory effects by modulating COX-2 expression .
Solubility and Formulation Challenges
Key Solubility Parameters:
Comparative Analysis with Related Compounds
N-(2,4-Dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine belongs to a broader class of quinazoline derivatives with varied substituents. The table below contrasts its properties with structurally similar compounds:
The dimethoxyphenyl group in N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)quinazolin-4-amine distinguishes it from simpler analogs, conferring improved receptor selectivity and metabolic stability .
Applications in Drug Development
This compound’s versatility is evident in its exploration as:
-
Oncology: Dual PARP1/BRD4 inhibitors for BRCA-mutant cancers .
-
Neurology: Serotonin receptor modulators for depression and anxiety .
Ongoing clinical trials focus on optimizing pharmacokinetic profiles, with particular attention to overcoming solubility limitations through salt formation (e.g., dihydrochloride dihydrate) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume